molecular formula C4H5F2N3 B13541071 1-(difluoromethyl)-1H-imidazol-4-amine

1-(difluoromethyl)-1H-imidazol-4-amine

Katalognummer: B13541071
Molekulargewicht: 133.10 g/mol
InChI-Schlüssel: BXVNDRPLINETPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-1H-imidazol-4-amine is a compound of significant interest in various fields of chemistry and industry. This compound features an imidazole ring substituted with a difluoromethyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-imidazol-4-amine typically involves the introduction of the difluoromethyl group onto the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylation reagents. For instance, the reaction of imidazole with difluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize cost-effective and readily available reagents such as chlorodifluoromethane (Freon 22) or fluoroform . The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethyl)-1H-imidazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various difluoromethyl imidazole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-1H-imidazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(difluoromethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Trifluoromethyl)-1H-imidazol-4-amine: Similar structure but with a trifluoromethyl group.

    1-(Chloromethyl)-1H-imidazol-4-amine: Contains a chloromethyl group instead of difluoromethyl.

    1-(Methyl)-1H-imidazol-4-amine: Features a simple methyl group.

Uniqueness

1-(Difluoromethyl)-1H-imidazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C4H5F2N3

Molekulargewicht

133.10 g/mol

IUPAC-Name

1-(difluoromethyl)imidazol-4-amine

InChI

InChI=1S/C4H5F2N3/c5-4(6)9-1-3(7)8-2-9/h1-2,4H,7H2

InChI-Schlüssel

BXVNDRPLINETPH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN1C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.